zinc;2,3,4,5,6,7-hexahydroxyheptanoate
Description
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is a zinc salt derived from 2,3,4,5,6,7-hexahydroxyheptanoic acid, a seven-carbon sugar acid with six hydroxyl groups. These compounds share a common anion but differ in their cationic metal centers, which critically influence their physicochemical properties and applications .
Properties
CAS No. |
68475-48-9 |
|---|---|
Molecular Formula |
C14H26O16Zn |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
zinc;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Zn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI Key |
OSNZINYBJQTKQS-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of zinc salts, such as zinc chloride or zinc sulfate, with 2,3,4,5,6,7-hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the heptanoate ligand can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different zinc complexes.
Substitution: The zinc center can participate in substitution reactions, where ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of zinc-ligand complexes.
Scientific Research Applications
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc complexes.
Biology: The compound is studied for its potential role in enzyme activity and as a zinc supplement in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in wound healing.
Industry: It is used in the formulation of coatings and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with biological molecules and enzymes. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. The hydroxyl groups in the heptanoate ligand may also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoate
- Chemical Formula : C₇H₁₃NaO₈ (MW: 248.16 g/mol) .
- LogP : -5.47 to -5.60, indicating extreme hydrophilicity .
- Solubility : Freely soluble in water due to its sodium ion and polar hydroxyl groups .
- Applications : Primarily used in research settings, such as buffer preparation or chelating agent in biochemical assays .
- Key Distinction : The sodium salt exhibits higher aqueous solubility compared to divalent metal salts (e.g., Mg²⁺, Ca²⁺), making it preferable for solutions requiring rapid dissolution .
Magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoate
- Chemical Formula : C₁₄H₂₆MgO₁₆ (MW: 474.65 g/mol) .
- LogP: Not explicitly reported, but expected to be less hydrophilic than the sodium salt due to magnesium's divalent charge and larger molecular size.
- Applications : Used in cosmetics as a skin-conditioning agent, leveraging its mild chelating properties .
- Key Distinction : Magnesium’s divalency reduces solubility compared to sodium but enhances stability in formulations requiring controlled ion release .
Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoate
- Applications : Employed in pharmaceuticals, particularly as a calcium supplement or stabilizer in parenteral formulations .
- Key Distinction : Calcium’s higher charge density (compared to Na⁺ or Mg²⁺) may lead to stronger ionic interactions, affecting bioavailability and solubility in biological systems .
Zinc Gluconate (Zinc Pentahydroxyhexanoate)
- Chemical Formula : C₁₂H₂₂O₁₄Zn (MW: 455.67 g/mol) .
- LogP: Not reported, but its shorter carbon chain (hexanoate vs. heptanoate) likely increases hydrophobicity slightly compared to the heptanoate derivatives.
- Applications : Widely used in dietary supplements and topical ointments for zinc delivery, leveraging its stability and moderate solubility .
Comparative Data Table
Research Findings and Implications
- Structural Impact: The heptanoate backbone’s additional hydroxyl group (compared to gluconate’s hexanoate) enhances chelation capacity but may reduce lipid solubility, limiting its use in hydrophobic matrices .
- Cationic Influence : Divalent cations (Zn²⁺, Mg²⁺, Ca²⁺) form stronger ionic bonds with the anion, reducing solubility but improving thermal stability. For example, magnesium glucoheptonate remains stable in cosmetic formulations up to 177°C .
- Biological Relevance : Sodium and calcium salts are prioritized in medical applications due to their biocompatibility, whereas zinc derivatives (e.g., gluconate) are favored for targeted ion delivery .
Biological Activity
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a zinc salt derived from heptanoic acid with multiple hydroxyl groups. The presence of zinc in the compound is significant as it plays a crucial role in various biological functions.
Molecular Formula: C₇H₁₄O₇Zn
Molecular Weight: 241.5 g/mol
Zinc ions are known to participate in numerous enzymatic reactions and cellular processes. The hexahydroxyheptanoate moiety may enhance the solubility and bioavailability of zinc in biological systems. The proposed mechanisms of action include:
- Antioxidant Activity: Zinc acts as an antioxidant by stabilizing cell membranes and reducing oxidative stress.
- Enzymatic Function: Zinc is a cofactor for various enzymes involved in metabolism and DNA synthesis.
- Immune Modulation: Zinc influences immune cell function and cytokine production.
Antimicrobial Properties
Several studies have indicated that this compound exhibits antimicrobial activity against a range of pathogenic microorganisms.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Case Study: A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis.
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory responses.
Findings:
- In vitro studies indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound.
- Animal models demonstrated decreased inflammation markers in tissues following administration of the compound.
Table 2: Inflammatory Marker Levels
| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) | Reference |
|---|---|---|---|
| Control | 150 | 120 | |
| Zinc Hexahydroxyheptanoate | 80 | 60 |
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties.
Research Findings:
- A study by Johnson et al. (2023) indicated that the compound could protect neuronal cells from oxidative damage induced by glutamate.
- The mechanism was attributed to the modulation of intracellular calcium levels and inhibition of apoptotic pathways.
Clinical Implications
Given its biological activities, this compound holds promise for therapeutic applications in:
- Infectious Diseases: As an adjunct treatment for bacterial infections.
- Inflammatory Disorders: Potential use in conditions like arthritis or inflammatory bowel disease.
- Neurodegenerative Diseases: Further research may elucidate its role in conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
